Tert-butyl (5-ethynylpyrazin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (5-ethynylpyrazin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is characterized by the presence of a tert-butyl group, an ethynyl group, and a pyrazinyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-ethynylpyrazin-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . The reaction conditions are generally mild, and the process can be carried out at low temperatures to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-ethynylpyrazin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazinyl ring can be reduced under specific conditions to yield dihydropyrazine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, dihydropyrazine derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (5-ethynylpyrazin-2-yl)carbamate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals, where it serves as a key intermediate in various synthetic pathways.
Mechanism of Action
The mechanism of action of tert-butyl (5-ethynylpyrazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. The pyrazinyl ring can participate in π-π interactions with aromatic residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (5-ethynylpyrazin-2-yl)(methyl)carbamate: Similar structure but with a methyl group instead of a hydrogen atom on the nitrogen.
Tert-butyl (5-ethynylpyrazin-2-yl)carbamate: Similar structure but with different substituents on the pyrazinyl ring.
Uniqueness
This compound is unique due to its combination of a tert-butyl group, an ethynyl group, and a pyrazinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Properties
IUPAC Name |
tert-butyl N-(5-ethynylpyrazin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-5-8-6-13-9(7-12-8)14-10(15)16-11(2,3)4/h1,6-7H,2-4H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFJMWGIHBJWDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(N=C1)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.